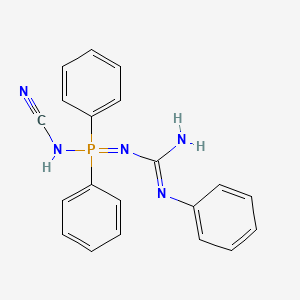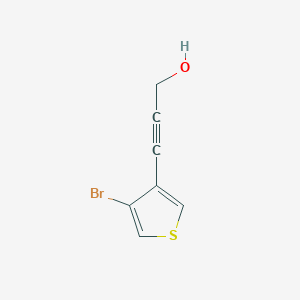
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Propyn-1-ol, 3-(4-bromo-3-thiényl)- est un composé organique de formule moléculaire C7H5BrOS. C'est un dérivé de l'alcool propargylique, comportant un cycle thiophène bromé. Ce composé présente un intérêt dans divers domaines de la chimie en raison de ses propriétés structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Propyn-1-ol, 3-(4-bromo-3-thiényl)- implique généralement la bromation du 3-thiényl-2-propyn-1-ol. La réaction est effectuée dans des conditions contrôlées pour garantir une bromation sélective à la position souhaitée sur le cycle thiophène .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela inclut l'utilisation d'agents bromants efficaces et de conditions réactionnelles qui maximisent le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de composés carbonylés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, convertissant le composé en ses alcools ou alcanes correspondants.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants comprennent l'azoture de sodium ou le cyanure de potassium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Azoture de sodium, cyanure de potassium.
Principaux produits :
Oxydation : Composés carbonylés.
Réduction : Alcools, alcanes.
Substitution : Azides, nitriles.
Applications De Recherche Scientifique
Le 2-Propyn-1-ol, 3-(4-bromo-3-thiényl)- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique, en particulier dans la formation de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 2-Propyn-1-ol, 3-(4-bromo-3-thiényl)- implique son interaction avec diverses cibles moléculaires. L'atome de brome et le cycle thiophène jouent un rôle crucial dans sa réactivité. Le composé peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à des effets biologiques potentiels. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais sa réactivité suggère qu'il pourrait interagir avec des enzymes et des protéines impliquées dans les processus cellulaires .
Mécanisme D'action
The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires :
1-(3-Thiényl)-2-propyn-1-ol : Structure similaire mais sans l'atome de brome.
3-(Trimethylsilyl)-2-propyn-1-ol : Comporte un groupe trimethylsilyl au lieu d'un atome de brome.
3-Phényl-2-propyn-1-ol : Contient un groupe phényle au lieu d'un cycle thiophène.
Unicité : Le 2-Propyn-1-ol, 3-(4-bromo-3-thiényl)- est unique en raison de la présence à la fois d'un atome de brome et d'un cycle thiophène. Cette combinaison confère une réactivité distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
835886-93-6 |
|---|---|
Formule moléculaire |
C7H5BrOS |
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
3-(4-bromothiophen-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2 |
Clé InChI |
FUXLEYMPMDPEFB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)Br)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


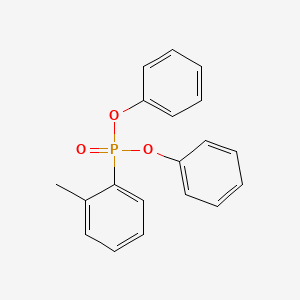

![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

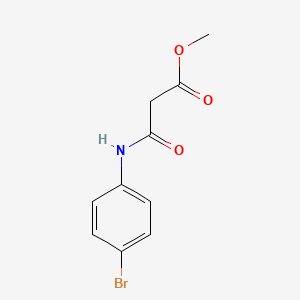
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
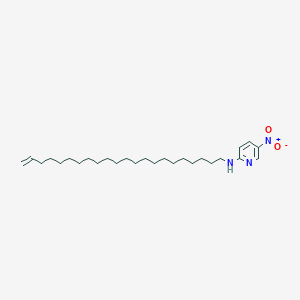
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

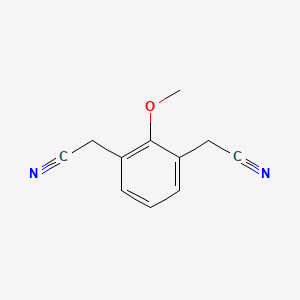
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
